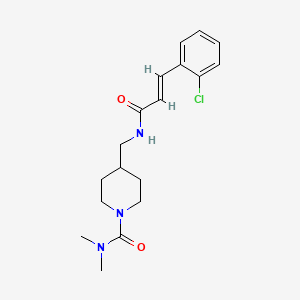

(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

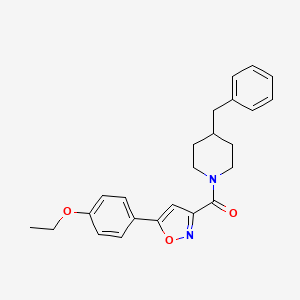

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important factors.Molecular Structure Analysis

This involves understanding the molecular structure of the compound. It includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the spatial arrangement of atoms (stereochemistry). Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound undergoes. It includes the types of reactions, the conditions under which they occur, and the products formed. The mechanism of the reactions is also an important aspect.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. Physical properties include melting point, boiling point, solubility, and density. Chemical properties include reactivity, acidity or basicity, and redox potential.Scientific Research Applications

Polymer Science and Chemical Synthesis

Stereospecific Anionic Polymerization

N,N-Dimethylacrylamide and related compounds undergo anionic polymerization, yielding polymers with controlled molecular weight distributions and stereochemistry. These findings underscore the importance of specific chemical moieties in tailoring polymer properties for various applications, potentially including drug delivery systems or biomaterials (Kobayashi et al., 1999).

Recognition by Self-Assembled Aggregates

Research into the recognition of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of specific oligomers demonstrates the chemical's potential for selective interaction with other compounds, suggesting applications in sensing or purification processes (Sawada et al., 2000).

Cancer Research and Drug Development

Antitumor Agents and Tyrosine Kinase Inhibitors

Substituted acridine and quinazoline derivatives, including those related to N,N-dimethylamino groups, have shown promise as antitumor agents and tyrosine kinase inhibitors. These compounds exhibit potent activity against various cancer cell lines, highlighting the potential for developing new cancer therapies (Rewcastle et al., 1986; Smaill et al., 2001).

Chemical Modification and Functionalization

Polymeric Protecting Groups

The synthesis and application of novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups illustrate the versatility of N,N-dimethylacrylamide derivatives in chemical synthesis, offering new pathways for the protection and deprotection of functional groups in complex organic molecules (Gormanns & Ritter, 1994).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes toxicity data, flammability, reactivity, and environmental impact.

Future Directions

This involves understanding the potential future applications and research directions for the compound. It could include potential uses in medicine, industry, or research, and areas where further research is needed.

properties

IUPAC Name |

4-[[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O2/c1-21(2)18(24)22-11-9-14(10-12-22)13-20-17(23)8-7-15-5-3-4-6-16(15)19/h3-8,14H,9-13H2,1-2H3,(H,20,23)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLPVAHTTBLQTL-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2740981.png)

![(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2740987.png)

![propyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2740995.png)

![N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2740996.png)

![2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone](/img/structure/B2741000.png)